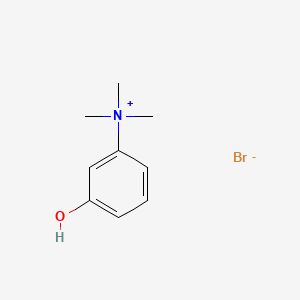
Pentopyranic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytosylglucuronic acid is an N-glycosyl compound that is cytosine in which the proton at position 1 is replaced by a beta-D-glucuronosyl residue. It has a role as a bacterial metabolite. It is a N-glycosyl compound, a nucleobase-containing molecular entity, a carbohydrate acid derivative and a monosaccharide derivative. It derives from a cytosine and a beta-D-glucuronic acid. It is a conjugate acid of a cytosylglucuronate.
Scientific Research Applications
Protein Synthesis Stimulation in Cell Culture : Pentanoic acid enhances protein biosynthesis in Chinese Hamster Ovary (CHO) cells, demonstrating a higher effect compared to other carboxylic acids. It shows less growth suppression and does not accelerate apoptosis in these cells, indicating its potential as a stimulant for protein biosynthesis in animal cell culture (Liu, Chu, & Hwang, 2001).
Synthesis of Chemical Compounds : Pentopyranic acid is utilized in the synthesis of various compounds, including 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a potentially useful molecule in medicinal chemistry (Thirumoorthi & Adsool, 2016).
Microbial Fermentation : Enterobacter asburiae strain JDR-1, capable of fermenting methylglucuronoxylose and xylose, offers insights into the complete bioconversion of acid hydrolysates of hemicellulose to biofuels and chemical feedstocks (Bi, Rice, & Preston, 2008).
Cancer Immunotherapy : In the context of cancer immunotherapy, short-chain fatty acids like pentanoate modulate CD8+ T cell responses, enhancing anti-tumor activity. This finding is significant for the development of cellular cancer immunotherapies (Luu et al., 2021).
Pharmaceutical Chemistry : Pentopyranic acid derivatives are used in the synthesis of tetrahydrobenzo[b]pyrans, which are important in pharmaceutical chemistry (Nemouchi et al., 2012).
Metabolic Effects in Mice : Butyrate, a derivative of pentanoic acid, improves insulin sensitivity and increases energy expenditure in mice, indicating potential implications in managing diet-induced insulin resistance (Gao et al., 2009).
properties
CAS RN |
59862-05-4 |
|---|---|
Product Name |
Pentopyranic acid |
Molecular Formula |
C10H13N3O7 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-6(16)4(14)5(15)7(20-8)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5-,6+,7-,8+/m0/s1 |
InChI Key |
CHKIQPXDGYGCHW-YOWKYNACSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
synonyms |
1-(beta-D-glucopyranosyluronic acid)cytosine pentopyranic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




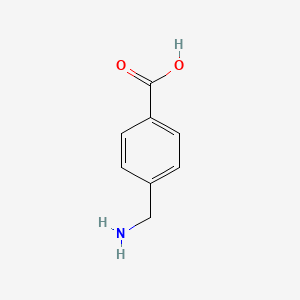


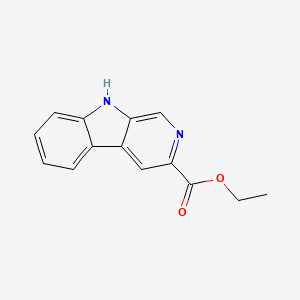
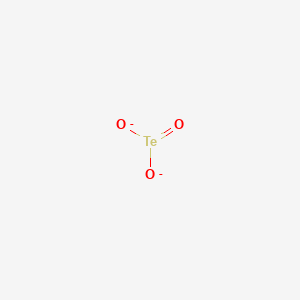
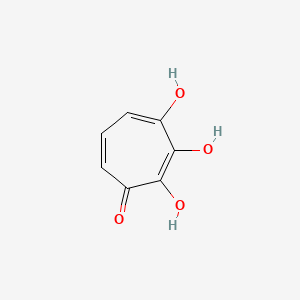
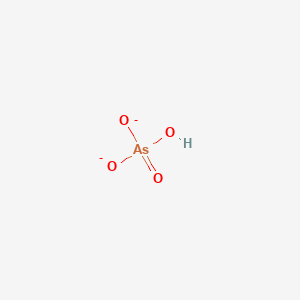

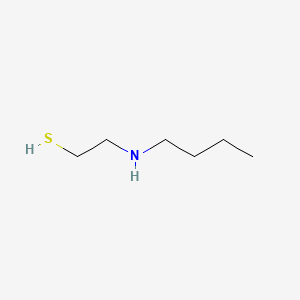
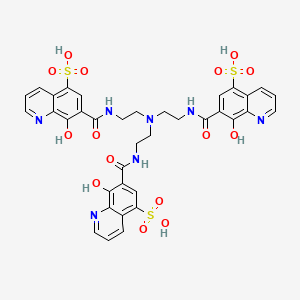
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)

